HDAC2 Inhibition: Meta-Fluorophenyl Confers Sub-Micromolar Potency While para-Sulfonamide Analogues Show Divergent Selectivity
N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits recombinant human HDAC2 with an IC₅₀ of 205 nM, placing it in a moderate‑potency bracket relative to the HDAC inhibitor chemical space [1]. In contrast, the para‑phenylsulfonamide analogue (compound 21 in the Shimshoni et al. series) was optimized for anticonvulsant efficacy (ED₅₀ 26 mg/kg, rat‑MES) rather than HDAC engagement, demonstrating that aryl substitution position directs target‑class selectivity within the same core scaffold [2]. No HDAC2 inhibition data are available for the 2‑fluorophenyl or 4‑fluorophenyl isomers, underscoring the unique dataset available for the 3‑fluorophenyl variant.
| Evidence Dimension | HDAC2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 205 nM (recombinant human HDAC2) |
| Comparator Or Baseline | N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide (compound 21): no reported HDAC2 activity; optimized for anticonvulsant ED₅₀ 26 mg/kg |
| Quantified Difference | Undefined ΔIC₅₀ due to lack of comparator HDAC2 data; qualitative differentiation in target engagement profile |
| Conditions | Fluor de Lys Green substrate, 10 min preincubation, recombinant human HDAC2 |
Why This Matters
The availability of a defined HDAC2 IC₅₀ for the 3‑fluorophenyl analogue provides a quantitative benchmark for epigenetic target‑based screening, which is absent for other positional isomers in the public domain.
- [1] BindingDB Entry BDBM50525180 / CHEMBL4446236. Inhibition of recombinant human HDAC2 (IC₅₀ = 205 nM). View Source
- [2] Shimshoni, J. A., Bialer, M., & Yagen, B. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(11), 6297–6305. View Source
